![molecular formula C₆₀H₈₄N₁₆O₁₆ B612524 TAK-448 acetate CAS No. 1470374-22-1](/img/structure/B612524.png)
TAK-448 acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
TAK-448 acetate (MVT-602 acetate) is a potent and full KISS1R agonist with an IC50 of 460 pM and an EC50 of 632 pM.
Scientific Research Applications
Anti-Tumor Efficacy
TAK-448 acetate, a metastin/kisspeptin analog, has shown potential in anti-tumor applications. Studies demonstrate its effectiveness in inhibiting tumor growth in a rat Vertebral-Cancer of the Prostate (VCaP) androgen-sensitive prostate cancer xenograft model. It achieves this by suppressing androgen hormones, specifically luteinizing hormone and testosterone levels, and may also directly suppress cellular proliferation in VCaP cells. The pharmacokinetic-pharmacodynamic (PK/PD) models developed for TAK-448 and leuprorelin acetate in the study provided quantitative assessments of the drug's anti-tumor effects, showing that TAK-448 has a stronger overall anti-tumor effect compared to TAP-144, another drug studied. The study also suggested a potential direct inhibition pathway of TAK-448 on tumor growth, in addition to its hormone-dependent inhibitory effects (Kogame et al., 2020).
Pharmacokinetics and Metabolism
The pharmacokinetics of TAK-448 have been extensively studied. One study focused on clarifying the mechanism behind the less than dose-proportional nonlinear pharmacokinetics of TAK-448 after subcutaneous administration to rats. The study found that the enhancement of subcutaneous metabolism with dose escalation contributes to this nonlinear pharmacokinetic profile. It was suggested that serine protease might be responsible for the subcutaneous metabolism of TAK-448 (Moriya et al., 2019).
Disposition and Pharmacokinetic Profile
The disposition of TAK-448 in rats and dogs was investigated using radiolabeled TAK-448. The study confirmed that dosed radioactivity was rapidly and well absorbed after subcutaneous administration, with significant concentrations of unchanged TAK-448 and its metabolite detected in plasma. The study concluded that TAK-448 has an acceptable pharmacokinetic profile for clinical evaluation and development (Moriya et al., 2018).
properties
CAS RN |
1470374-22-1 |
---|---|
Molecular Formula |
C₆₀H₈₄N₁₆O₁₆ |
Molecular Weight |
1285.41 |
IUPAC Name |
(2S)-2-[[(2S,4R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide;acetic acid |
InChI |
InChI=1S/C58H80N16O14.C2H4O2/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34;1-2(3)4/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88);1H3,(H,3,4)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+;/m1./s1 |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O.CC(=O)O |
sequence |
One Letter Code: Ac-Y-Hyp-NTFGLRW-NH2 |
synonyms |
MVT-602 (acetate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.